Cas no 848070-24-6 ([4-(hydroxymethyl)piperidin-4-yl]methanol)

[4-(Hydroxymethyl)piperidin-4-yl]methanol is a bifunctional piperidine derivative featuring two hydroxymethyl groups at the 4-position, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its symmetrical structure and reactive hydroxyl groups enable its use in the preparation of complex heterocycles, ligands, and chiral auxiliaries. The compound’s stability and solubility in polar solvents facilitate its incorporation into multicomponent reactions, while its rigid piperidine backbone provides steric control in stereoselective transformations. It is particularly valuable in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and receptor modulators. The dual functionality allows for selective derivatization, enhancing its utility in tailored synthetic routes.
[4-(hydroxymethyl)piperidin-4-yl]methanol structure
848070-24-6 structure
商品名:[4-(hydroxymethyl)piperidin-4-yl]methanol
CAS番号:848070-24-6
MF:C7H15NO2
メガワット:145.1995
MDL:MFCD13183943
CID:1087950
PubChem ID:51072186

[4-(hydroxymethyl)piperidin-4-yl]methanol 化学的及び物理的性質

名前と識別子

    • 4,4-Piperidinedimethanol
    • 4,4-Piperidinediyldimethanol
    • 4,4-PIPERIDINEDIYLDIMETHANOL XHCL
    • 4,4-piperidinediyldimethanol(SALTDATA: HCl)
    • Piperidine-4,4-dimethanol
    • 3-Piperidinepropanoicacid
    • 4,4-bis-hydroxymethyl piperidine
    • piperidine-3-propionic acid
    • piperidine-4,4-diyldimethanol
    • [4-(hydroxymethyl)piperidin-4-yl]methanol
    • (4-Hydroxymethyl-piperidin-4-yl)-methanol
    • AKOS006337032
    • AS-50988
    • SB11568
    • 848070-24-6
    • EN300-154700
    • YIB07024
    • SCHEMBL1915209
    • CS-0055539
    • P11619
    • MFCD13183943
    • 4,4-Piperidinediyldimethanol, AldrichCPR
    • J-514033
    • FMSBYPRMFTZLFH-UHFFFAOYSA-N
    • DB-294908
    • MDL: MFCD13183943
    • インチ: InChI=1S/C7H15NO2/c9-5-7(6-10)1-3-8-4-2-7/h8-10H,1-6H2
    • InChIKey: FMSBYPRMFTZLFH-UHFFFAOYSA-N
    • ほほえんだ: C1CNCCC1(CO)CO

計算された属性

  • せいみつぶんしりょう: 145.11000
  • どういたいしつりょう: 145.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 93.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1
  • トポロジー分子極性表面積: 52.5Ų

じっけんとくせい

  • PSA: 52.49000
  • LogP: -0.33040

[4-(hydroxymethyl)piperidin-4-yl]methanol セキュリティ情報

[4-(hydroxymethyl)piperidin-4-yl]methanol 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

[4-(hydroxymethyl)piperidin-4-yl]methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM275683-1g
Piperidine-4,4-diyldimethanol
848070-24-6 95%
1g
$495 2021-08-18
eNovation Chemicals LLC
Y1292250-500mg
(4-Hydroxymethyl-piperidin-4-yl)-methanol
848070-24-6 95%
500mg
$285 2024-07-28
eNovation Chemicals LLC
Y1292250-50mg
(4-Hydroxymethyl-piperidin-4-yl)-methanol
848070-24-6 95%
50mg
$180 2024-07-28
Enamine
EN300-154700-0.1g
[4-(hydroxymethyl)piperidin-4-yl]methanol
848070-24-6 95%
0.1g
$64.0 2023-02-14
Enamine
EN300-154700-0.5g
[4-(hydroxymethyl)piperidin-4-yl]methanol
848070-24-6 95%
0.5g
$144.0 2023-02-14
Enamine
EN300-154700-1.0g
[4-(hydroxymethyl)piperidin-4-yl]methanol
848070-24-6 95%
1g
$0.0 2023-06-07
Enamine
EN300-154700-10.0g
[4-(hydroxymethyl)piperidin-4-yl]methanol
848070-24-6 95%
10.0g
$883.0 2023-02-14
Aaron
AR00G58F-100mg
4,4-piperidinediyldimethanol
848070-24-6 95%
100mg
$113.00 2025-03-21
Enamine
EN300-154700-5000mg
[4-(hydroxymethyl)piperidin-4-yl]methanol
848070-24-6 95.0%
5000mg
$533.0 2023-09-25
Enamine
EN300-154700-250mg
[4-(hydroxymethyl)piperidin-4-yl]methanol
848070-24-6 95.0%
250mg
$91.0 2023-09-25

[4-(hydroxymethyl)piperidin-4-yl]methanol 関連文献

[4-(hydroxymethyl)piperidin-4-yl]methanolに関する追加情報

Chemical Profile of [4-(hydroxymethyl)piperidin-4-yl]methanol (CAS No. 848070-24-6)

[4-(hydroxymethyl)piperidin-4-yl]methanol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 848070-24-6, has garnered attention due to its potential applications in drug development and molecular research. The presence of a piperidine ring and a hydroxymethyl substituent makes it a versatile intermediate for synthesizing more complex molecules.

The chemical structure of [4-(hydroxymethyl)piperidin-4-yl]methanol consists of a six-membered heterocyclic ring containing nitrogen, which is a key feature for its reactivity and biological activity. This piperidine moiety is particularly important in medicinal chemistry, as it is frequently found in bioactive molecules that interact with biological targets. The hydroxymethyl group attached to the fourth position of the piperidine ring further enhances its potential for further functionalization, making it a valuable building block in synthetic chemistry.

In recent years, there has been growing interest in developing new therapeutic agents that leverage the unique properties of piperidine derivatives. [4-(hydroxymethyl)piperidin-4-yl]methanol has been explored in various research studies for its potential role in modulating biological pathways. For instance, studies have suggested that compounds with similar structures may exhibit inhibitory effects on certain enzymes and receptors, which are relevant to diseases such as cancer and neurodegenerative disorders. The hydroxymethyl group provides a site for further chemical modifications, allowing researchers to tailor the molecule's properties for specific applications.

One of the most promising areas of research involving [4-(hydroxymethyl)piperidin-4-yl]methanol is its use as a precursor in the synthesis of novel drug candidates. The piperidine ring is known to be a common pharmacophore in many drugs, contributing to their binding affinity and selectivity. By incorporating this moiety into new molecules, researchers can potentially enhance the efficacy and reduce side effects of existing therapies. Additionally, the hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, providing multiple pathways for structural diversification.

The synthesis of [4-(hydroxymethyl)piperidin-4-yl]methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated piperidine derivatives followed by reduction or hydroxylation steps. Advances in catalytic methods have also enabled more efficient and sustainable synthesis strategies, which are increasingly important in pharmaceutical research. These methods often involve transition metal catalysts that facilitate selective transformations while minimizing waste.

In addition to its pharmaceutical applications, [4-(hydroxymethyl)piperidin-4-yl]methanol has shown potential in materials science and chemical biology. Its ability to form stable complexes with other molecules makes it useful for developing new analytical tools and probes for studying biological systems. For example, researchers have explored its use in creating ligands for metal ions or as a component in self-assembling systems. These applications highlight the broad utility of this compound beyond traditional drug development.

The latest research on [4-(hydroxymethyl)piperidin-4-yl]methanol has focused on understanding its interactions with biological targets at a molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling have been employed to elucidate its binding mechanisms. These studies have provided valuable insights into how the compound interacts with enzymes and receptors, which can inform the design of next-generation therapeutics. The findings from these studies are also contributing to our broader understanding of how piperidine derivatives function in biological systems.

As the field of medicinal chemistry continues to evolve, [4-(hydroxymethyl)piperidin-4-yl]methanol remains a compound of significant interest due to its structural versatility and functional potential. Ongoing research aims to uncover new synthetic routes that improve efficiency and sustainability while expanding its applications in drug discovery and beyond. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is also facilitating faster identification of promising derivatives from this class of compounds.

In conclusion, [4-(hydroxymethyl)piperidin-4-yl]methanol (CAS No. 848070-24-6) represents an important advancement in pharmaceutical chemistry with far-reaching implications for drug development and scientific research. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, while its potential biological activities continue to be explored through rigorous scientific investigation. As our understanding of this compound grows, so too does its promise for addressing some of the most pressing challenges in medicine today.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:848070-24-6)[4-(hydroxymethyl)piperidin-4-yl]methanol
A1091576
清らかである:99%
はかる:1g
価格 ($):175.0